Eupalinolide K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupalinolide K is a sesquiterpene lactone compound isolated from the plant Eupatorium lindleyanum. This compound is known for its significant biological activities, particularly its role as an inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has shown potential in various therapeutic applications, including anti-inflammatory and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Eupalinolide K involves the extraction and purification from Eupatorium lindleyanum. The process typically includes:
Extraction: The plant material is subjected to ethanol reflux extraction.
Concentration: The extract is concentrated under reduced pressure.
Chromatography: The concentrated extract undergoes macroporous resin column chromatography and C18 reversed-phase chromatography to isolate this compound.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification techniques mentioned above can be scaled up for larger production. High-speed counter-current chromatography (HSCCC) is a promising method for the preparative isolation and purification of sesquiterpene lactones from Eupatorium lindleyanum .
Chemical Reactions Analysis
Types of Reactions: Eupalinolide K undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Eupalinolide K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its role in modulating biological pathways, particularly the STAT3 pathway.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
Eupalinolide K exerts its effects primarily through the inhibition of the STAT3 pathway. STAT3 is a transcription factor that plays a crucial role in cell growth and survival. By inhibiting STAT3, this compound can induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound acts as a Michael reaction acceptor, which contributes to its biological activities .
Comparison with Similar Compounds
Eupalinolide A: Another sesquiterpene lactone from Eupatorium lindleyanum with anti-inflammatory and anti-tumor activities.
Eupalinolide B: A cis-trans isomer of Eupalinolide A with similar biological activities.
Eupalinolide J: Known for its anti-cancer metastatic activity via the STAT3 and Akt signaling pathways.
Uniqueness of Eupalinolide K: this compound is unique due to its specific inhibition of the STAT3 pathway and its role as a Michael reaction acceptor. These properties make it a promising candidate for therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16+,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-MUNFFKKQSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.